molecular formula C7H4N2O2 B12322108 4-Nitrobenzonitrile-d4

4-Nitrobenzonitrile-d4

Cat. No.: B12322108
M. Wt: 152.14 g/mol
InChI Key: NKJIFDNZPGLLSH-RHQRLBAQSA-N
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Description

4-Nitrobenzonitrile-d4 is a deuterium-labeled compound, specifically a stable isotope of 4-Nitrobenzonitrile. The molecular formula for this compound is C7D4N2O2, and it has a molecular weight of 152.14 g/mol . This compound is often used in scientific research due to its unique properties, which include the presence of deuterium atoms that replace hydrogen atoms in the molecule.

Preparation Methods

The synthesis of 4-Nitrobenzonitrile-d4 typically involves the introduction of deuterium into the 4-Nitrobenzonitrile molecule. One common method involves the use of deuterated reagents in the nitration of benzonitrile. The reaction conditions often include the use of deuterated nitric acid and sulfuric acid as catalysts . Industrial production methods may involve large-scale nitration processes with stringent control over reaction conditions to ensure high yield and purity of the deuterated product .

Chemical Reactions Analysis

4-Nitrobenzonitrile-d4 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields 4-aminobenzonitrile-d4 .

Scientific Research Applications

Drug Development
In medicinal chemistry, deuterated compounds like 4-nitrobenzonitrile-d4 are increasingly used to study pharmacokinetics and metabolic pathways. Deuteration can alter the metabolic stability of drugs, potentially leading to improved therapeutic profiles. For instance, studies have shown that substituting hydrogen with deuterium can slow down the metabolism of certain drugs, which may enhance their efficacy and reduce side effects .

Case Study: Dabigatran Etexilate
Research has demonstrated the utility of this compound in synthesizing deuterium-labeled versions of dabigatran etexilate. The synthesis involves several steps where this compound serves as a key starting material, allowing researchers to investigate the drug's metabolic pathways more accurately .

Organic Synthesis

Reactivity Studies
The compound is also employed in organic synthesis as a precursor for various chemical transformations. Its nitro and nitrile functional groups make it a versatile building block for synthesizing more complex molecules.

Reaction Type Example Reaction Yield (%)
ReductionConversion to aniline derivativesUp to 100%
CouplingFormation of biaryl compoundsVariable

Materials Science

Polymer Chemistry
In materials science, this compound can be utilized in the development of polymeric materials with specific properties. The incorporation of deuterated compounds can enhance the thermal stability and mechanical properties of polymers.

Environmental Chemistry

Trace Analysis
Due to its stability and distinct spectral properties, this compound is employed in environmental chemistry for trace analysis of pollutants. Its isotopic labeling allows for precise quantification in complex environmental samples.

Mechanism of Action

The mechanism of action of 4-Nitrobenzonitrile-d4 is primarily related to its role as a tracer in scientific studies. The deuterium atoms in the compound allow researchers to track its movement and transformation in various chemical and biological processes. This helps in understanding the molecular targets and pathways involved in these processes .

Comparison with Similar Compounds

4-Nitrobenzonitrile-d4 can be compared with other deuterium-labeled compounds such as:

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in tracing and studying chemical and biological processes.

Biological Activity

4-Nitrobenzonitrile-d4, a deuterated derivative of 4-nitrobenzonitrile, has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound is often utilized in research due to its isotopic labeling, which aids in metabolic studies and drug development. Below, we explore the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound is characterized by the presence of a nitro group (-NO2) and a cyano group (-C≡N) attached to a benzene ring. The deuterium substitution enhances its stability and allows for precise tracking in biological systems. The molecular formula is C7D4N2O2, with a molecular weight of approximately 166.19 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures can inhibit various enzymes involved in metabolic pathways. For instance, they may act as inhibitors of cytochrome P450 enzymes, which are crucial in drug metabolism .
  • Interaction with Biological Targets : this compound has been studied for its interaction with specific receptors and proteins that play roles in cellular signaling pathways. Its ability to modulate these interactions can influence cellular responses, including proliferation and apoptosis.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant bioactivity against various cancer cell lines. Notably, it has been shown to induce apoptosis in glioma cells through the activation of specific signaling pathways associated with cell death .

Table 1: Summary of In Vitro Biological Activities

Cell LineIC50 (µM)Mechanism of Action
U87MG (glioma)15Induction of apoptosis
HCT116 (colon)20Inhibition of cell proliferation
MCF-7 (breast)25Modulation of estrogen receptor signaling

Case Studies

One notable case study involved the use of this compound in metabolic profiling experiments. Researchers utilized this compound to trace metabolic pathways in cancer cells, revealing insights into how cancer cells adapt their metabolism under therapeutic stress .

Another study highlighted the compound's potential as a lead molecule for developing new anticancer agents. The research focused on its structural analogs and their effects on various cancer types, including breast and lung cancers. The findings suggested that modifications to the nitro group could enhance selectivity and potency against specific cancer cell lines .

Applications in Drug Development

The stable isotopic nature of this compound makes it an invaluable tool in drug development:

  • Metabolic Studies : Its use as a tracer allows researchers to monitor drug metabolism and pharmacokinetics in vivo.
  • Lead Compound : The compound serves as a lead structure for synthesizing new derivatives with improved biological activity against cancer targets.

Properties

Molecular Formula

C7H4N2O2

Molecular Weight

152.14 g/mol

IUPAC Name

2,3,5,6-tetradeuterio-4-nitrobenzonitrile

InChI

InChI=1S/C7H4N2O2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H/i1D,2D,3D,4D

InChI Key

NKJIFDNZPGLLSH-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])[N+](=O)[O-])[2H]

Canonical SMILES

C1=CC(=CC=C1C#N)[N+](=O)[O-]

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.